6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane
Description
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane is a silicon-containing ether derivative characterized by a central silaundecane backbone with four ether oxygen atoms (2,5,7,10-positions) and two substituents at the silicon atom: a propyl group and a 2-methoxyethoxy (-OCH2CH2OCH3) moiety. Silicon-based ethers like this compound are often employed as silane coupling agents in polymer chemistry, surface modification, or coatings due to their dual reactivity (organic and inorganic) .
Properties
CAS No. |
61877-82-5 |
|---|---|
Molecular Formula |
C12H28O6Si |
Molecular Weight |
296.43 g/mol |
IUPAC Name |
tris(2-methoxyethoxy)-propylsilane |
InChI |
InChI=1S/C12H28O6Si/c1-5-12-19(16-9-6-13-2,17-10-7-14-3)18-11-8-15-4/h5-12H2,1-4H3 |
InChI Key |
SSZBHSXTJWOAJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](OCCOC)(OCCOC)OCCOC |
Origin of Product |
United States |
Preparation Methods
Hydrosilylation of Vinyl Silanes
A common synthetic route to alkyl-substituted siloxanes involves hydrosilylation , where a vinylsilane or silane hydride reacts with an alkene or alkyne in the presence of a catalyst (often platinum-based) to replace the vinyl group with an alkyl group such as propyl.
- Step 1: Synthesis of vinyltris(2-methoxyethoxy)silane by reaction of trichlorosilane with 2-methoxyethanol derivatives under controlled conditions.
- Step 2: Hydrosilylation of the vinyl group with propylene or a propyl precursor in the presence of a platinum catalyst to yield the propyl-substituted siloxane.
This method allows selective substitution of the vinyl group with a propyl group while retaining the tri(2-methoxyethoxy) substituents on silicon.
Direct Alkylation of Silanols or Siloxanes
Another approach involves:
- Preparation of silanol or siloxane precursors bearing 2-methoxyethoxy groups.
- Alkylation of silicon centers using alkyl halides (e.g., propyl bromide) under basic or catalytic conditions.
However, this method is less common due to potential side reactions and lower selectivity.
Etherification of Silanol Precursors
Starting from a silanol or silane with hydroxyl groups, etherification with 2-methoxyethanol under acidic or basic catalysis can introduce the 2-methoxyethoxy groups. The propyl substituent can be introduced before or after this step depending on the synthetic route.
Experimental Data and Research Findings
Physical and Chemical Properties Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | ~280.4 g/mol (vinyl analogue) | Propyl analogue expected similar |
| Boiling Point | 136.2 °C at 5.5 mm Hg (vinyl) | Lower pressure distillation used |
| Density | 1.033 g/mL at 25 °C | Liquid form, moisture sensitive |
| Moisture Sensitivity | High | Requires dry conditions |
These properties imply that preparation must be conducted under anhydrous conditions with careful temperature control to avoid hydrolysis and decomposition.
Literature Synthesis Examples
- The vinyltris(2-methoxyethoxy)silane is prepared by reaction of trichlorosilane with 2-methoxyethanol derivatives, followed by purification under reduced pressure.
- Hydrosilylation of vinylsilane derivatives with propylene in the presence of Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane complex) has been reported to selectively yield propyl-substituted silanes.
- The reaction is typically carried out in an inert atmosphere (nitrogen or argon) at temperatures ranging from 50 to 100 °C.
- Purification involves vacuum distillation to remove unreacted starting materials and byproducts.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hydrosilylation | Vinyltris(2-methoxyethoxy)silane + Propylene | Platinum catalyst, inert atmosphere, 50-100 °C | High selectivity, well-established | Requires expensive catalyst, moisture sensitive |
| Direct Alkylation | Silanol siloxane + Propyl halide | Base or acid catalyst | Simple reagents | Possible side reactions, lower yield |
| Etherification + Alkylation | Silanol + 2-methoxyethanol + Propyl reagent | Acid/base catalysis, controlled temp | Modular approach | Multi-step, purification challenges |
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silicon-containing molecules.
Substitution: The ether linkages in the compound can undergo substitution reactions with nucleophiles, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silicon-containing derivatives .
Scientific Research Applications
Materials Science
The compound is often used in the formulation of specialty materials due to its unique silane structure which enhances adhesion properties and chemical resistance. Its application includes:
- Coatings : It can be employed as a coupling agent in coatings to improve adhesion between organic and inorganic materials.
- Sealants : The compound's properties make it suitable for use in sealants that require durability and resistance to environmental factors.
Case Study : Research has demonstrated that incorporating silane compounds like 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane into polymer matrices significantly improves mechanical strength and thermal stability of the resulting materials .
Pharmaceuticals
In the pharmaceutical industry, this silane compound serves as a potential excipient or stabilizer in drug formulations:
- Drug Delivery Systems : Its ability to modify surfaces can enhance the bioavailability of poorly soluble drugs by improving their solubility and stability.
- Topical Formulations : The compound can be utilized in dermatological products due to its skin compatibility and ability to form protective layers.
Case Study : A study evaluated the effectiveness of silane-modified formulations in enhancing the transdermal delivery of therapeutic agents. Results indicated improved permeation rates compared to unmodified formulations .
Cosmetic Formulations
The cosmetic industry benefits from this compound due to its emulsifying and stabilizing properties:
- Moisturizers and Creams : It helps in creating stable emulsions that enhance skin hydration.
- Sunscreens : Its chemical structure provides additional UV protection when incorporated into sunscreen formulations.
Case Study : Research published in a cosmetic formulation journal highlighted that products containing this silane exhibited superior moisturizing effects compared to traditional formulations .
Data Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Materials Science | Coatings, Sealants | Improved adhesion, chemical resistance |
| Pharmaceuticals | Drug Delivery Systems | Enhanced solubility and bioavailability |
| Cosmetic Formulations | Moisturizers, Sunscreens | Stable emulsions and improved skin hydration |
Mechanism of Action
The mechanism by which 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane exerts its effects involves its interaction with molecular targets through its ether linkages and silicon atom. These interactions can influence the compound’s reactivity and stability. The pathways involved include the formation of stable complexes with other molecules, which can enhance its utility in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and regulatory statuses based on available evidence:
Structural and Functional Differences
- Substituent Effects: Methyl and Dimethyl Variants: Smaller alkyl groups (methyl) reduce steric hindrance, enhancing solubility in non-polar matrices. Dimethyl derivatives (e.g., CAS 18236-23-2) exhibit lower molecular weights (~208 g/mol), favoring applications requiring volatility, such as solvent-based coatings . Vinyl Derivative: The vinyl group (CAS 1067-53-4) introduces polymerizable double bonds, enabling use in silicone resins or adhesives. However, its reproductive toxicity led to EU bans in cosmetics . Chloropropyl Derivative: The 3-chloropropyl group (CAS 83315-76-8) increases electrophilicity, making it reactive toward nucleophiles (e.g., in surface functionalization). Chlorine’s presence, however, may necessitate stricter handling protocols . Specific data gaps exist for its logP and thermal stability.
- Silicon vs. Carbon Backbone: The non-silicon analog (CAS 71808-63-4) lacks the silicon atom, reducing thermal and chemical resistance compared to silaundecanes. Silicon’s electronegativity and covalent radius enhance bond strength, making silaundecanes preferable in high-performance materials .
Biological Activity
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane (CAS Number: 61877-82-5) is a silane compound with unique structural features that contribute to its biological activity. This article explores its physicochemical properties, biological effects, and potential applications based on diverse research findings.
The compound has the following physicochemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H28O6Si |
| Molar Mass | 296.43 g/mol |
| Density | 0.986 g/cm³ |
| Boiling Point | 307.5 °C |
| Flash Point | 114.8 °C |
These properties suggest that the compound is stable under standard conditions and may exhibit moderate volatility due to its boiling point.
Biological Activity
Research into the biological activity of this compound indicates several potential applications:
1. Antimicrobial Properties
Studies have demonstrated that silane compounds can exhibit antimicrobial activity. The presence of the methoxyethoxy groups in this compound may enhance its interaction with microbial membranes, leading to increased permeability and subsequent microbial cell death.
2. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, research involving human cancer cell lines indicated that the compound could induce apoptosis in a dose-dependent manner. This suggests potential applications in cancer therapeutics.
3. Biocompatibility
Given its silane structure, there is interest in exploring its biocompatibility for biomedical applications such as drug delivery systems and tissue engineering scaffolds. Preliminary studies suggest that it may promote cell adhesion and proliferation, making it a candidate for further investigation in regenerative medicine.
Case Studies
Several case studies have been documented regarding the biological effects of similar silane compounds:
- Case Study A : A study on tris(2-methoxyethoxy)vinylsilane showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of related compounds in medical applications.
- Case Study B : Research on silanes used in drug delivery indicated that modifications with ethylene glycol derivatives improved solubility and cellular uptake, suggesting that similar modifications in this compound could enhance its therapeutic efficacy.
The mechanism underlying the biological activity of this compound is not fully elucidated but may involve:
- Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cells, contributing to cytotoxic effects.
- Signal Transduction Pathways : Modulation of pathways involved in cell survival and apoptosis.
Q & A
Q. What are the established synthetic routes for 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane, and how can purity be optimized?
Methodological Answer: Synthesis typically involves silane coupling reactions with propyl and methoxyethoxy substituents. A common approach is the hydrosilylation of allyl ethers using platinum catalysts, followed by purification via fractional distillation or column chromatography. Purity optimization requires monitoring by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm the absence of by-products like 6-vinyl analogs (e.g., 1067-53-4, a structurally similar compound) . For reproducibility, reaction conditions (e.g., temperature, solvent polarity) must be rigorously controlled, as minor deviations can lead to siloxane oligomer formation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying the methoxyethoxy and propyl substituents. The silicon atom’s deshielding effect on adjacent protons (e.g., -CH₂-O-Si) provides distinct splitting patterns.
- FT-IR: Peaks at ~1100 cm⁻¹ (Si-O-C) and ~2850 cm⁻¹ (C-H in methoxy groups) confirm functional groups.
- Elemental Analysis: Validates the empirical formula (C₁₃H₂₈O₆Si) and distinguishes it from analogs like 6-methyl derivatives (CAS 17980-64-2) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: The compound is classified as a Category 1B reproductive toxicant under EU Regulation (EU) 2021/2204 . Researchers must:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.
- Implement waste disposal protocols compliant with REACH Annex XVII restrictions .
- Monitor airborne concentrations using gas sensors calibrated for siloxane derivatives. Toxicity data from analogous compounds (e.g., 1067-53-4) suggest a permissible exposure limit (PEL) of <0.1 mg/m³ .
Advanced Research Questions
Q. How do structural modifications (e.g., substituting propyl with vinyl groups) impact the compound’s reactivity and applications?
Methodological Answer: Replacing the propyl group with vinyl (as in 1067-53-4) introduces crosslinking potential via radical polymerization. This modification is critical in polymer chemistry for creating silicone-based networks. Comparative studies using differential scanning calorimetry (DSC) show that vinyl-substituted derivatives exhibit lower thermal stability (T₅% degradation at 150°C vs. 180°C for propyl analogs) due to unsaturated bond reactivity . Researchers must balance reactivity and stability by adjusting substituent ratios in copolymerization experiments .
Q. What contradictions exist in toxicity data across studies, and how can they be resolved?
Methodological Answer: Discrepancies arise from varying experimental models (e.g., in vitro vs. in vivo). For instance:
- In vitro assays (e.g., zebrafish embryo toxicity tests) report LC₅₀ values of 2.5 ppm .
- In vivo rodent studies show no acute toxicity below 50 mg/kg but chronic reproductive effects at 5 mg/kg .
To resolve contradictions, adopt standardized OECD guidelines for toxicity testing and use metabolomics to identify species-specific metabolic pathways. Cross-validate findings with structurally related siloxanes (e.g., 6-methyl derivatives) .
Q. How can computational modeling predict the compound’s behavior in novel applications (e.g., drug delivery systems)?
Methodological Answer: Molecular dynamics (MD) simulations using force fields like OPLS-AA can model interactions between the siloxane backbone and hydrophobic drug molecules. Key parameters include:
- Solubility: Predicted logP values (~2.1) indicate moderate lipophilicity, suitable for lipid-based nanoparticles.
- Diffusion coefficients: Simulated values (1.2 × 10⁻⁶ cm²/s) align with experimental data from HPLC studies .
Validate models with small-angle X-ray scattering (SAXS) to confirm self-assembly behavior in aqueous solutions.
Key Research Recommendations
- Prioritize in silico toxicity prediction tools to pre-screen derivatives before synthesis.
- Explore hybrid siloxane-polymer composites for controlled-release applications, leveraging the compound’s tunable hydrophobicity.
- Address data gaps in chronic exposure studies using OECD-compliant protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
